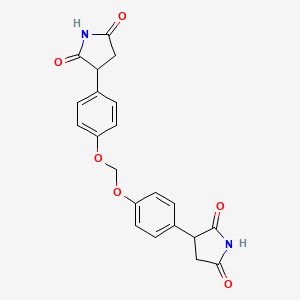
2,2'-((Methylenedioxy)di-p-phenylene)disuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) is a complex organic compound characterized by its unique structure, which includes two pyrrolidine-2,5-dione groups connected by a methylenebis(oxy) bridge to a 4,1-phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) typically involves a multi-step process. One common method starts with the reaction of 4,1-phenylene bis(oxy) methylene with pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which 3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(1-(isopropylamino)propan-2-ol): This compound shares a similar core structure but includes additional functional groups that confer different properties.
3,3’-((Oxybis(methylene))bis(4,1-phenylene))bis(1-(isopropylamino)propan-2-ol): Another related compound with variations in the connecting groups, leading to distinct chemical and physical properties.
Uniqueness
The uniqueness of 3,3’-((Methylenebis(oxy))bis(4,1-phenylene))bis(pyrrolidine-2,5-dione) lies in its specific combination of functional groups and structural features, which contribute to its distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
87367-86-0 |
|---|---|
Formule moléculaire |
C21H18N2O6 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
3-[4-[[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]methoxy]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H18N2O6/c24-18-9-16(20(26)22-18)12-1-5-14(6-2-12)28-11-29-15-7-3-13(4-8-15)17-10-19(25)23-21(17)27/h1-8,16-17H,9-11H2,(H,22,24,26)(H,23,25,27) |
Clé InChI |
ASFQATAUKWCPMA-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCOC3=CC=C(C=C3)C4CC(=O)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B15213479.png)
![Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]-](/img/structure/B15213485.png)
![N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15213492.png)

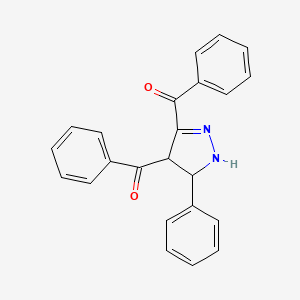
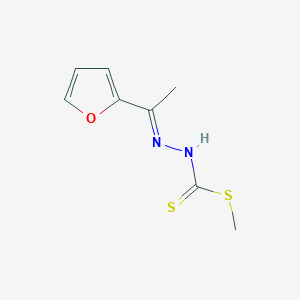
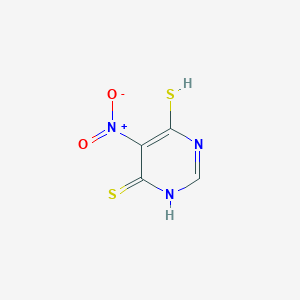
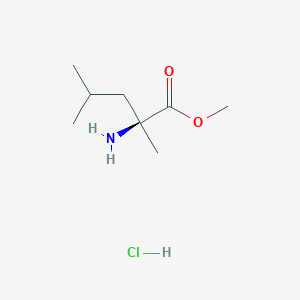
![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)
![3-phenyl-2H-imidazo[4,5-d]triazin-4-one](/img/structure/B15213535.png)

![2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B15213537.png)
![N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15213545.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-6-methylquinoline-4-carboxylic acid](/img/structure/B15213550.png)
